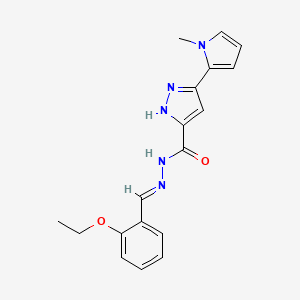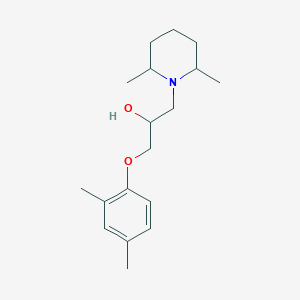![molecular formula C12H8Cl2N4O B11663702 N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé appartient à la classe des hydrazones, qui se caractérisent par la présence d'un groupe fonctionnel hydrazone (-NHN=CH-). La présence des groupes dichlorophényle et pyrazine dans sa structure contribue à ses propriétés chimiques et sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide implique généralement la réaction de condensation entre le 2,4-dichlorobenzaldéhyde et la pyrazine-2-carbohydrazide. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour faciliter la formation de la liaison hydrazone, et le produit est ensuite isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, le choix du solvant et le temps de réaction, pour maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en une amine ou d'autres formes réduites.
Substitution : Le groupe dichlorophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés d'hydrazones substitués.
Applications de recherche scientifique
La N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment le développement et la conception de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(Z)-(2,4-dichlorophényl)méthylidène]-3-(1H-pyrrol-1-yl)thiophène-2-carbohydrazide
- N'-[(3-chlorophényl)méthylidène]imidazo[1,2-a]pyrazine-2-carbohydrazide
- N'-[(E)-(2,4-dichlorophényl)méthylidène]-3-{4-[(4-méthylbenzyl)oxy]phényl}-1H-pyrazole-5-carbohydrazide
Unicité
La N'-[(Z)-(2,4-dichlorophényl)méthylidène]pyrazine-2-carbohydrazide est unique en raison de sa combinaison spécifique des groupes dichlorophényle et pyrazine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H8Cl2N4O |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(10(14)5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6- |
Clé InChI |
XIEXXBJDAMXSQU-FMQZQXMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)/C=N\NC(=O)C2=NC=CN=C2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663623.png)
![dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663627.png)

![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663644.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663656.png)

![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)
![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

